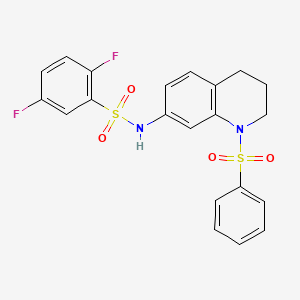![molecular formula C12H11NO B2368568 1-[3-(1H-pyrrol-1-yl)phenyl]ethanone CAS No. 154559-69-0](/img/structure/B2368568.png)
1-[3-(1H-pyrrol-1-yl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” is a chemical compound with the molecular formula C12H11NO . It is also known as "Ethanone, 1-(1H-pyrrol-2-yl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a phenyl group through an ethanone linker . The exact mass of the molecule is 185.084063974 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 185.22 g/mol . It has a topological polar surface area of 22 Ų and a complexity of 200 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .Scientific Research Applications
Synthesis and Characterization
- The compound is instrumental in various synthesis processes. For instance, in one study, it was used in a non-cyanide method for the synthesis of 3-cyanoisoquinolines, highlighting its role in developing novel chemical structures (Kopchuk et al., 2017).
- In another instance, it was identified as a novel cathinone derivative, emphasizing its importance in the characterization of new chemical entities (Bijlsma et al., 2015).
Catalytic and Chemical Reactions
- The compound is used in catalytic processes, such as in a one-pot synthesis of highly substituted pyrroles, demonstrating its versatility in facilitating complex chemical reactions (Saeidian et al., 2013).
Conducting Polymers and Electronics
- It has applications in the development of conducting polymers. For instance, research on derivatives of 1H-pyrrole showed their potential in electronic applications due to their conductive properties (Pandule et al., 2014).
Dye and Colorant Synthesis
- The compound has been used in the synthesis of dyes. Research has shown that derivatives of this compound can be applied to create a range of hues in textiles, demonstrating its use in the dye industry (Ho & Yao, 2013).
Antimicrobial Agents
- There's research exploring its derivatives for antimicrobial applications. Certain derivatives have shown efficacy against both bacteria and fungi, indicating its potential in pharmaceuticals (Li Bochao et al., 2017).
Quantum Mechanical Modeling
- Quantum mechanical modeling of derivatives, such as fluoromethylated-pyrrol derivatives, has been conducted. This research is essential for understanding the reactivities, structures, and vibrational properties of these compounds (Cataldo et al., 2014).
Future Directions
The future directions for “1-[3-(1H-pyrrol-1-yl)phenyl]ethanone” and similar compounds could involve further exploration of their synthesis methods and biological activities. Given the diverse biological activities of pyrazole derivatives, there is potential for these compounds to be developed into novel drugs .
properties
IUPAC Name |
1-(3-pyrrol-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10(14)11-5-4-6-12(9-11)13-7-2-3-8-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPWTIWLOFQEJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)oxy]-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2368486.png)

![Tert-butyl N-[2-cyclopropyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]ethyl]carbamate](/img/structure/B2368488.png)
![6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2368490.png)
![N-(2-chlorobenzyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2368492.png)
![4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide](/img/structure/B2368497.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2368499.png)
![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)
![9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2368502.png)

![1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one](/img/structure/B2368504.png)

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)